2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-d-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthrose is a unique monosaccharide found on the surface of Bacillus anthracis spores. This sugar is part of the exosporium, the outermost layer of the spore, and plays a crucial role in the pathogenesis of anthrax . Anthrose is characterized by its unusual structure, which includes a terminal sugar followed by three rhamnose residues and a protein-bound N-acetylgalactosamine .
Preparation Methods
The preparation of anthrose involves a series of enzymatic reactions encoded by the anthrose biosynthetic operon in Bacillus anthracis. The operon includes four genes: antA, antB, antC, and antD, each encoding specific enzymes required for anthrose synthesis . The process begins with the formation of a precursor molecule, which undergoes several modifications, including the addition of rhamnose residues and the final attachment of anthrose .
Chemical Reactions Analysis
Anthrose undergoes several chemical reactions, primarily involving its role in the formation of the exosporium of Bacillus anthracis spores. The key reactions include:
Scientific Research Applications
Anthrose has significant applications in scientific research, particularly in the study of Bacillus anthracis and anthrax pathogenesis. Its unique structure and role in the exosporium make it a target for developing diagnostic tools and vaccines . Additionally, anthrose is used in studies investigating the immune response to Bacillus anthracis spores and the development of therapeutic interventions .
Mechanism of Action
Anthrose exerts its effects by contributing to the structural integrity and function of the exosporium of Bacillus anthracis spores. It plays a role in spore binding to environmental surfaces, spore hydrophobicity, and spore germination . The presence of anthrose on the spore surface also influences the immune response, as spores without anthrose are phagocytized at higher rates .
Comparison with Similar Compounds
Anthrose is unique due to its specific role in Bacillus anthracis spores. Similar compounds include other monosaccharides found in bacterial exosporia, such as rhamnose and N-acetylgalactosamine . anthrose’s distinct structure and function set it apart from these other sugars .
Properties
Molecular Formula |
C12H23NO6 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
N-[(2R,3S,4S,5R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide |
InChI |
InChI=1S/C12H23NO6/c1-6-8(13-7(14)5-12(2,3)17)9(15)10(18-4)11(16)19-6/h6,8-11,15-17H,5H2,1-4H3,(H,13,14)/t6-,8-,9+,10-,11?/m1/s1 |
InChI Key |
XXOSQKWOPXPGQY-YKVPTUPCSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC)O)NC(=O)CC(C)(C)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC)O)NC(=O)CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.